molecular formula C24H22N4O2 B15039284 3-(2-ethoxyphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-ethoxyphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15039284
M. Wt: 398.5 g/mol
InChI Key: CBBGSWWJAJECNM-PCLIKHOPSA-N
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Description

3-(2-ethoxyphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a naphthylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-naphthaldehyde under reflux conditions. The reaction is often carried out in the presence of an acid catalyst such as acetic acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylidene oxides, while reduction could regenerate the hydrazide form of the compound.

Scientific Research Applications

3-(2-ethoxyphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(2-chlorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 3-(2-ethoxyphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O2/c1-3-30-23-11-7-6-10-20(23)21-15-22(27-26-21)24(29)28-25-16(2)18-13-12-17-8-4-5-9-19(17)14-18/h4-15H,3H2,1-2H3,(H,26,27)(H,28,29)/b25-16+

InChI Key

CBBGSWWJAJECNM-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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